molecular formula C15H19N5O2 B11229718 N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11229718
M. Wt: 301.34 g/mol
InChI Key: IRLCWHNTDYXULS-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide: is a complex organic compound that features a pyrazole ring and a cycloheptapyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and alkynes . The cycloheptapyridazine moiety can be constructed via condensation reactions involving ketones and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the synthesis . Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cycloheptapyridazine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C15H19N5O2/c1-19-9-12(8-16-19)17-14(21)10-20-15(22)7-11-5-3-2-4-6-13(11)18-20/h7-9H,2-6,10H2,1H3,(H,17,21)

InChI Key

IRLCWHNTDYXULS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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